Furfuryl glycidyl ether
CAS No.: 5380-87-0
Cat. No.: VC20746363
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5380-87-0 |
|---|---|
| Molecular Formula | C8H10O3 |
| Molecular Weight | 154.16 g/mol |
| IUPAC Name | 2-(oxiran-2-ylmethoxymethyl)furan |
| Standard InChI | InChI=1S/C8H10O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h1-3,8H,4-6H2 |
| Standard InChI Key | RUGWIVARLJMKDM-UHFFFAOYSA-N |
| SMILES | C1C(O1)COCC2=CC=CO2 |
| Canonical SMILES | C1C(O1)COCC2=CC=CO2 |
Introduction
Chemical Properties and Structure
Furfuryl glycidyl ether, also known by its systematic name 2,3-Epoxypropyl-furfurylether, possesses a distinct molecular structure characterized by its furan ring connected to an epoxide group. Its molecular formula is C8H10O3, with a molecular weight of 154.16 g/mol . The structure combines the aromaticity and reactivity of the furan moiety with the high reactivity of the epoxide functionality, creating a molecule with unique chemical properties.
The epoxide group in furfuryl glycidyl ether is particularly reactive, enabling the compound to participate in ring-opening reactions that are fundamental to its role in polymerization processes. The furan ring, meanwhile, provides sites for Diels-Alder reactions, which form the basis of many self-healing material applications. This combination of reactive sites makes furfuryl glycidyl ether an exceptionally versatile building block for advanced materials.
Synthesis Methods
The synthesis of furfuryl glycidyl ether typically involves the reaction of furfuryl alcohol with epichlorohydrin in the presence of a catalyst. According to documented procedures, the synthesis can be conducted through the following steps:
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Reaction mixture preparation: 92.52 g of epichlorohydrin (ECH) and 98.10 g of furfuryl alcohol (FA) are combined in a 500-mL three-neck round-bottomed flask and maintained in an ice-water bath for 4 hours with tetrabutylammonium bromide (TBAB) as a catalyst.
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Base-catalyzed reaction: 160-mL of 50% sodium hydroxide (NaOH) solution is added to the mixture and allowed to react for 2 hours.
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Extraction and purification: The product is extracted three times with anhydrous ether and washed three times with distilled water. The anhydrous ether is then distilled and recycled.
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Dehydration: Magnesium sulfate is added to the product overnight to absorb water.
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Final purification: The crude product is refined to obtain pure furfuryl glycidyl ether .
This synthetic approach provides a reliable method for producing furfuryl glycidyl ether with good purity for subsequent applications in polymer science and materials development.
Applications
Applications in Epoxy Resin Formulations
Furfuryl glycidyl ether serves as a reactive diluent or modifier in epoxy resin formulations, where it plays a crucial role in modifying the processing characteristics and final properties of the material . When incorporated into epoxy systems, it can reduce viscosity during processing while contributing to the crosslinked network in the cured state. This dual functionality makes it particularly valuable in applications requiring specific handling characteristics and performance properties.
The compound's ability to participate in crosslinking reactions contributes to the formation of durable, chemically resistant materials that find applications in protective coatings, structural adhesives, and composite matrices. Its incorporation into these systems can enhance properties such as adhesion, flexibility, and chemical resistance.
Applications in Self-Healing Materials
One of the most innovative applications of furfuryl glycidyl ether is in the development of self-healing materials. The furan functionality enables participation in thermally reversible Diels-Alder reactions, creating materials capable of reforming chemical bonds after damage. When incorporated into polymer networks, furfuryl glycidyl ether units can react with dienophiles such as maleimides to form crosslinks that can break and reform in response to temperature changes.
Research has demonstrated that polymers containing furfuryl glycidyl ether can be designed to repair cracks or other physical damage through thermal cycling, effectively extending the service life of the material . This self-healing capability has significant implications for applications in coatings, structural materials, and specialized components exposed to mechanical stress or environmental factors.
Applications in Advanced Polymer Systems
Furfuryl glycidyl ether has been extensively studied in the development of well-defined homo- and diblock copolymers via living anionic ring-opening polymerization. Researchers have successfully synthesized poly(furfuryl glycidyl ether) with controlled molecular weights and narrow distributions, creating materials with precisely tailored properties .
Particularly noteworthy is the development of amphiphilic block copolymers containing poly(furfuryl glycidyl ether) segments, which can self-assemble into micellar structures in aqueous environments. For example, when poly(ethylene glycol)-block-poly(furfuryl glycidyl ether) is dissolved in water, micelles form with a poly(furfuryl glycidyl ether) core and a poly(ethylene glycol) corona . These micelles can incorporate bismaleimides and undergo crosslinking via Diels-Alder chemistry, a process that has been demonstrated to be reversible with temperature changes.
Applications in Biomedical Research
Recent research has explored the potential of furfuryl glycidyl ether-based polymers in biomedical applications, particularly in drug delivery systems. Star-shaped poly(furfuryl glycidyl ether)-block-poly(glyceryl glycerol ether) copolymers have been developed as efficient agents for enhancing the solubility of poorly water-soluble drugs . These unimolecular micelles form nanosized spherical objects with average diameters of 12.7 ± 2.1 nm, as confirmed by transmission electron microscopy (TEM).
Studies have demonstrated that these polymer systems can effectively encapsulate drugs such as nifuratel, with the furan-rich core playing a key role in drug solubilization . Furthermore, these systems can be incorporated into injectable and self-healable hydrogel platforms, offering potential applications in localized drug delivery for gynecological therapies. The rheological properties of these hydrogels, including their viscoelastic behavior, injectability, and self-healing properties, make them promising candidates for controlled release applications.
Physical Properties
Furfuryl glycidyl ether exhibits several characteristic physical properties that influence its handling and application. As a colorless liquid at room temperature, it possesses physical parameters that facilitate its incorporation into various formulations and processing methods .
The following table summarizes the key physical properties of furfuryl glycidyl ether:
| Property | Value |
|---|---|
| Refractive index | n20/D 1.481 (lit.) |
| Boiling point | 103-104 °C/11 mmHg (lit.) |
| Flash Point | 216 °F |
| Density | 1.122 g/mL at 25 °C |
| Appearance | Colorless Liquid |
| Molecular weight | 154.16 g/mol |
These physical characteristics contribute to the compound's utility in various applications, particularly those requiring liquid processing agents that subsequently participate in curing or crosslinking reactions .
Research Developments
Advances in Polymer Synthesis
Significant research advancements have been made in synthesizing well-defined polymers containing furfuryl glycidyl ether units. Living anionic polymerization techniques have enabled the synthesis of poly(furfuryl glycidyl ether) homopolymers with molar masses up to 9400 g/mol and narrow molecular weight distributions . These controlled polymerization methods have facilitated the development of polymers with precise architectures and compositions, expanding the potential applications of furfuryl glycidyl ether in materials science.
The characterization of these polymers using advanced analytical techniques such as size exclusion chromatography (SEC), matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), and nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into their structure and properties . These findings have contributed to a deeper understanding of the relationship between polymer structure and material performance.
Innovations in Self-Healing Materials
The development of self-healing materials based on furfuryl glycidyl ether has been a focus of recent research efforts. Studies have demonstrated that polymers containing furfuryl glycidyl ether units can participate in thermally reversible Diels-Alder reactions, enabling the creation of materials with intrinsic repair capabilities .
Research has shown that when amphiphilic diblock copolymers containing poly(furfuryl glycidyl ether) segments form micelles in aqueous solutions, the hydrophobic poly(furfuryl glycidyl ether) core domains can incorporate suitable bismaleimides. Heating these systems to 60°C induces crosslinking of the micellar core via Diels-Alder chemistry, a process that has been demonstrated to be reversible with temperature cycling . This reversibility provides a mechanism for creating materials that can repeatedly heal damage through thermal treatment.
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